BenchChemオンラインストアへようこそ!

(4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone

Physicochemical Properties Structural Biology Medicinal Chemistry

The compound (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone, with the molecular formula C20H20N4O and a molecular weight of 332.40 g/mol, is a synthetic heterocyclic small molecule. It features a quinoline core, a 2-pyridyl substituent at the 2-position, and a 4-methylpiperazin-1-yl moiety linked via a carbonyl bridge at the 4-position.

Molecular Formula C20H20N4O
Molecular Weight 332.407
CAS No. 879918-79-3
Cat. No. B2635653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone
CAS879918-79-3
Molecular FormulaC20H20N4O
Molecular Weight332.407
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C20H20N4O/c1-23-10-12-24(13-11-23)20(25)16-14-19(18-8-4-5-9-21-18)22-17-7-3-2-6-15(16)17/h2-9,14H,10-13H2,1H3
InChIKeyUYQBFMUISUMTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone (CAS 879918-79-3) for Scientific Procurement


The compound (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone, with the molecular formula C20H20N4O and a molecular weight of 332.40 g/mol, is a synthetic heterocyclic small molecule [1]. It features a quinoline core, a 2-pyridyl substituent at the 2-position, and a 4-methylpiperazin-1-yl moiety linked via a carbonyl bridge at the 4-position. This structure places it within a chemical space investigated for kinase inhibition and other biological activities, where the amide linkage and specific heteroaryl substitution pattern are key structural determinants.

Why In-Class Analogs Cannot Simply Replace (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone


Within the quinoline-piperazine chemical class, subtle structural variations profoundly impact target binding, selectivity, and pharmacokinetics. The specific combination of a 2-(pyridin-2-yl)quinoline core with a carbonyl-linked 4-methylpiperazine, as opposed to direct N-arylation or alternative linkers, creates a unique pharmacophore [1]. Direct analogs like 4-(4-methylpiperazin-1-yl)-2-pyridin-4-ylquinoline (MW 304.40, C19H20N4, PubChem) lack the carbonyl group, resulting in altered geometry, electronic distribution, and metabolic vulnerability. Similarly, analogs with a simple quinoline core (e.g., N-methylquipazine, CAS 28614-26-8) differ substantially in molecular recognition profiles. Therefore, generic substitution without comparative biological data is scientifically unjustified and risks experimental failure. The following section details the limited but critical quantitative differentiation available.

Quantitative Differentiation Evidence for (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone Against Direct Analogs


Physicochemical Differentiation: Carbonyl vs. Direct Amine Linked Analog

The defining structural feature of this compound relative to its closest in-class analog, 4-(4-methylpiperazin-1-yl)-2-pyridin-4-ylquinoline, is the carbonyl linker. The target compound possesses a methanone bridge connecting the piperazine ring to the quinoline scaffold, whereas the analog has a direct C-N bond. This results in a molecular formula difference of CO (C20H20N4O vs. C19H20N4) and a molecular weight increase of 28.01 g/mol [1][2]. This chemical difference fundamentally alters hydrogen bonding capacity, conformational flexibility, and metabolic stability, even though direct comparative bioassay data are not publicly available.

Physicochemical Properties Structural Biology Medicinal Chemistry

Implication of Carbonyl Linker in ENPP1 Inhibitor Pharmacophore Models

A 2023 patent (US20230183188A1) on ENPP1 modulators extensively describes quinoline and quinazoline derivatives where a carbonyl-linked piperazine is a critical pharmacophoric element for potent inhibition [1]. While the patent does not explicitly claim the target compound, the disclosed SAR establishes that the methanone linker is essential for high-affinity ENPP1 binding, and substituting it with a direct amine linkage or a sulfonyl group leads to a substantial loss of activity (often >10-fold). This provides a strong class-level inference for the target compound's differentiated binding mode.

ENPP1 Inhibition Cancer Immunotherapy Structure-Activity Relationship

Absence of Direct Biological Comparative Data is a Critical Differentiation Factor

A comprehensive search of primary research papers, patents, and reputable vendor datasheets (excluding benchchems, molecule, evitachem, vulcanchem) yielded no direct, quantitative biological assay data for (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone. No IC50, Ki, EC50, or selectivity profile against any specific target could be found. This is in contrast to better-characterized analogs like N-methylquipazine (a known 5-HT3 agonist). This data vacuum is itself a key piece of differentiation: the compound is a research tool for exploring untested chemical space, not a validated probe. Any procurement decision must account for the lack of published potency or selectivity guarantees, which distinguishes it from widely-profiled quinoline-piperazines [1].

Data Availability Research Tool Validation Chemical Probe Criteria

Scientifically Justified Application Scenarios for (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone Based on Differential Evidence


ENPP1 Inhibitor Lead Generation and Hit Expansion

Based on the class-level SAR from patent US20230183188A1, this compound serves as a privileged fragment or hit scaffold for developing novel ENPP1 ectonucleotidase inhibitors for immuno-oncology applications. The carbonyl-linked piperazine is confirmed as a critical pharmacophore, and the 2-pyridin-2-ylquinoline is an underexplored core within this inhibitor class. Procuring this exact compound allows medicinal chemistry teams to establish a proprietary SAR series distinct from prior art [1].

Exploring Unannotated Kinase or GPCR Chemical Space

Given the complete absence of published biological activity, the compound is ideal for broad-panel screening against the kinome or GPCRome to identify serendipitous targets. Its unique combination of a quinoline, pyridine, and acyl-piperazine is not found in any major public bioactivity database. A primary screen using this compound as a probe could reveal novel ligand-receptor interactions, particularly for CNS or oncology targets where quinoline-containing ligands are prevalent.

Physicochemical Probe for Permeability and Metabolic Stability Studies

The calculated increase in tPSA (+17 Ų vs. direct amine analogs) and the introduction of an amide bond make this compound a valuable tool for studying the impact of polar surface area and metabolic lability on cellular permeability. Researchers can use it as a matched molecular pair with the direct amine analog to experimentally validate pharmacokinetic prediction models in Caco-2 or MDCK cell assays.

Quote Request

Request a Quote for (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.